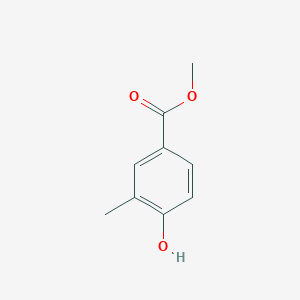

Methyl 4-hydroxy-3-methylbenzoate

Overview

Description

“Methyl 4-hydroxy-3-methylbenzoate” is an organic compound with the molecular formula C9H10O3 . It is a derivative of benzoic acid, which is a common component in a variety of plants and fruits . This compound is often used as a starting reagent in the synthesis of other complex organic compounds .

Synthesis Analysis

The synthesis of “this compound” involves several steps. The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . This novel synthetic route has produced overall yields as high as 37.4% .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a hydroxy group, a methyl group, and a methoxy group . The molecular weight of this compound is 182.173 Da .Chemical Reactions Analysis

“this compound” can undergo a variety of chemical reactions due to the presence of the hydroxy and methoxy groups. These groups can participate in reactions such as esterification, etherification, and substitution .Physical And Chemical Properties Analysis

“this compound” is a white crystalline solid with a density of 1.169±0.06 g/cm3 (Predicted), a melting point of 124-125℃, and a boiling point of 282.9±20.0 °C (Predicted) . It has a flash point of 122.2°C .Scientific Research Applications

Crystallographic and Molecular Structure Analysis

Methyl 4-hydroxybenzoate , also known as methyl paraben, is widely recognized for its antimicrobial properties and is commonly used in cosmetics, personal-care products, and food preservation. A detailed study analyzed the single crystal X-ray structure of methyl 4-hydroxybenzoate, highlighting its 3D framework formed via extensive intermolecular hydrogen bonding. Advanced computational methods, including Hartree Fock and Density Functional Theory, were employed to understand its molecular properties. These insights shed light on the intrinsic pharmaceutical activity of the molecule, emphasizing its importance in various applications (Sharfalddin et al., 2020).

Chemical Synthesis and Industrial Applications

Methyl 4-hydroxy-3-iodobenzoate has been the subject of significant research due to its industrial and synthetic importance. A study demonstrated a safe and practical difluoromethylation process for methyl 4-hydroxy-3-iodobenzoate on a multikilogram scale. This process addressed critical safety concerns and successfully produced the compound with high yield and purity, highlighting its potential in large-scale industrial applications (Sperry & Sutherland, 2011).

Vibrational Spectroscopic Studies and Electronic Properties

In-depth vibrational spectroscopic investigations have been conducted on 4-hydroxy-3-methylbenzoic acid . This research utilized both FT-Raman and FTIR spectroscopies, complemented by total energy distributions (TEDs) and density functional theory (DFT) calculations. The study provided valuable insights into the electronic properties of the molecule, including its HOMO-LUMO charge-transfer interactions and molecular electrostatic potential (MEP) studies, essential for understanding its biological activity (Palanimurugan & Jeyavijayan, 2021).

Safety and Hazards

“Methyl 4-hydroxy-3-methylbenzoate” may cause irritation to the eyes, skin, and respiratory tract. In case of inhalation or skin contact, it is recommended to rinse immediately with water and seek medical attention if symptoms persist . It should be stored in a dry and ventilated place, away from fire and oxidizing agents .

Biochemical Analysis

Biochemical Properties

Methyl 4-hydroxy-3-methylbenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . These interactions often involve the hydroxyl and methyl groups of the compound, which can form hydrogen bonds or participate in hydrophobic interactions with the active sites of enzymes.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can influence the expression of genes related to oxidative stress and inflammation, thereby affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain isoforms of cytochrome P450, thereby affecting the metabolism of other compounds . This inhibition is often due to the compound’s ability to bind to the active site of the enzyme, preventing the substrate from accessing it.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that its effects on cellular function can vary, with some cells showing adaptive responses to prolonged exposure. For instance, cells may upregulate detoxifying enzymes in response to continuous exposure to the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at very high doses, including liver and kidney damage in some animal studies. These effects are likely due to the compound’s interaction with metabolic enzymes and the subsequent buildup of toxic metabolites.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites through processes such as hydroxylation and demethylation . These metabolites can then enter other metabolic pathways, affecting the overall metabolic flux and levels of certain metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by various transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to specific proteins that facilitate its transport to different cellular compartments or tissues.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it can interact with various enzymes and other biomolecules . Post-translational modifications, such as phosphorylation, can also influence its localization and activity, directing it to specific compartments or organelles within the cell.

properties

IUPAC Name |

methyl 4-hydroxy-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMHMOKIFSCFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459737 | |

| Record name | METHYL 4-HYDROXY-3-METHYLBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42113-13-3 | |

| Record name | METHYL 4-HYDROXY-3-METHYLBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

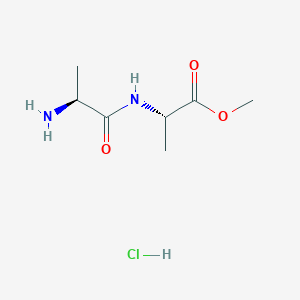

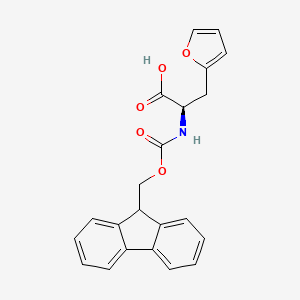

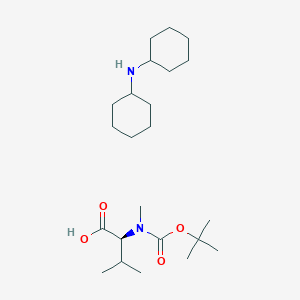

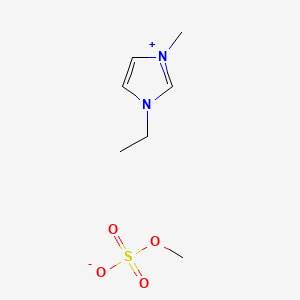

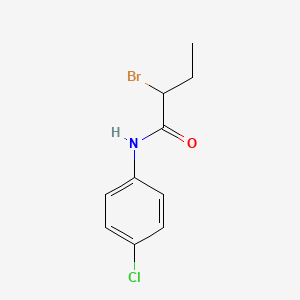

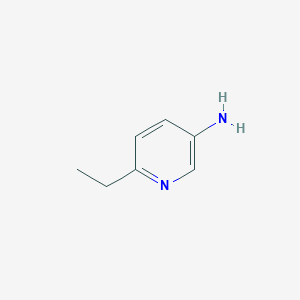

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B1339714.png)